(4E)-4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione
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Overview
Description
(4E)-4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with ethoxy and methoxy groups, as well as a benzylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione typically involves multiple steps, including the formation of the pyrazolidine-3,5-dione core and subsequent substitution reactions to introduce the ethoxy and methoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(4E)-4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group, used in the production of pharmaceuticals.
Uniqueness
(4E)-4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(4E)-4-[[3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-3-33-25-18-19(17-23-26(30)28-29(27(23)31)20-7-5-4-6-8-20)9-14-24(25)35-16-15-34-22-12-10-21(32-2)11-13-22/h4-14,17-18H,3,15-16H2,1-2H3,(H,28,30)/b23-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGCMGJTRSYSOU-HAVVHWLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCCOC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OCCOC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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